3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Lipophilicity Drug-likeness Physicochemical profiling

This specific positional isomer (CAS 2034433-83-3) is structurally differentiated by three key features: (i) 2-thiophen-2-yl (not 3-thiophenyl) attachment on pyridine, altering biaryl dihedral angle and electron distribution; (ii) pyridine 3-ylmethyl (not 5-ylmethyl) amide linkage, changing spatial orientation; (iii) 4-methylthio (-SMe) substituent providing distinct moderate electron-donating character and lipophilicity (XLogP3=3.7). Its dual-sulfur pharmacophore (methylthio + thiophene) enables unique sulfur-mediated protein-ligand interaction studies. With tPSA of 95.5 Ų, this compound approaches CNS-favorable thresholds, making it suitable for GPCR, ion channel, or kinase screening. Generic substitution is scientifically unjustifiable without direct comparative data.

Molecular Formula C20H20N2OS2
Molecular Weight 368.51
CAS No. 2034433-83-3
Cat. No. B2679391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
CAS2034433-83-3
Molecular FormulaC20H20N2OS2
Molecular Weight368.51
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
InChIInChI=1S/C20H20N2OS2/c1-24-17-9-6-15(7-10-17)8-11-19(23)22-14-16-4-2-12-21-20(16)18-5-3-13-25-18/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,23)
InChIKeyOZXQALQTBPBIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide (CAS 2034433-83-3): Procurement-Relevant Profile for a Thiophene-Pyridine Propanamide Research Compound


3-(4-(Methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide (CAS 2034433-83-3, PubChem CID 91625780) is a synthetic small molecule belonging to the thiophene-pyridine propanamide class. Its structure features a 4-methylthio-substituted phenyl ring linked via a propanamide bridge to a 2-(thiophen-2-yl)pyridin-3-yl methylamine moiety . Computed properties from PubChem include a molecular weight of 368.5 g/mol, calculated lipophilicity (XLogP3) of 3.7, topological polar surface area of 95.5 Ų, and 7 rotatable bonds, placing it within drug-like physicochemical space . No peer-reviewed biological activity data were identified for this specific compound; differentiation must therefore be based on computed properties and structural comparisons with closest positional and substituent analogs.

Why Generic Substitution Fails for 3-(4-(Methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide (CAS 2034433-83-3): Positional Isomerism, Sulfur Substituent Effects, and Scaffold Specificity


Thiophene-pyridine propanamides cannot be treated as interchangeable commodities. The target compound's differentiation arises from three specific structural features that are absent or altered in even the closest analogs: (i) the 2-thiophen-2-yl (not 3-thiophenyl) attachment on the pyridine ring, which alters the dihedral angle and electron distribution of the biaryl system; (ii) the pyridine 3-ylmethyl (not 5-ylmethyl) amide attachment point, which changes the spatial orientation of the amide linker relative to the thiophene ring; and (iii) the 4-methylthio (-SMe) substituent on the phenyl ring, which provides a distinct combination of moderate electron-donating character and lipophilicity (XLogP3 = 3.7) compared with analogs bearing -F, -Br, -OMe, -SO₂Me, or phenylthio groups . Patent literature on related pyridine (thio)amide scaffolds demonstrates that seemingly minor positional or substituent changes can shift biological target engagement from fungicidal activity to mammalian receptor modulation, making generic substitution scientifically unjustifiable without direct comparative data .

Product-Specific Quantitative Evidence Guide for 3-(4-(Methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide (CAS 2034433-83-3)


Computed Lipophilicity (XLogP3 = 3.7) Differentiates from More Polar and More Lipophilic Analogs

The target compound has a computed XLogP3 of 3.7, as reported by PubChem's XLogP3 algorithm . This places it in a moderate lipophilicity range. The 4-methylthio (-SMe) substituent contributes approximately +0.6 log units relative to an unsubstituted phenyl analog, but is significantly less lipophilic than a phenylthio (-SPh) analog (estimated XLogP3 > 4.5) and more lipophilic than a 4-fluoro analog (estimated XLogP3 ~3.0). This intermediate lipophilicity is relevant for balancing membrane permeability against aqueous solubility in cellular assays .

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA = 95.5 Ų) Positions the Compound Within Favorable CNS Drug-Like Space

The computed topological polar surface area of 95.5 Ų is below the widely cited threshold of 140 Ų for likely oral bioavailability and approaches the 90 Ų threshold often used as a predictor of CNS penetration. This tPSA value reflects contributions from the amide group, the pyridine nitrogen, and the two sulfur atoms. In contrast, the 4-methylsulfonyl (-SO₂Me) analog would have an estimated tPSA > 110 Ų due to the additional oxygen atoms, while the 2,6-dichlorophenyl analog would have a lower tPSA (~70-80 Ų) due to reduced heteroatom count .

Polar surface area CNS penetration Drug-likeness

Rotatable Bond Count (nRotB = 7) Confers Greater Conformational Flexibility Than Constrained Analogs

The target compound contains 7 rotatable bonds , which is higher than many related scaffolds. The 5-(thiophen-2-yl)pyridin-3-yl positional isomer retains the same rotatable bond count (7), but the different attachment geometry may alter the accessible conformational ensemble. Analogs with bulkier substituents (e.g., 2,6-dichlorophenyl) may have restricted rotation due to steric hindrance, while the 2,2-dimethylpropanamide analog (nRotB = 4-5) is significantly more rigid. Higher rotatable bond counts generally correlate with increased entropic penalty upon binding, which must be compensated by more favorable enthalpic interactions .

Molecular flexibility Conformational entropy Ligand efficiency

Hydrogen Bond Donor/Acceptor Profile (HBD = 1, HBA = 4) Provides a Defined Pharmacophoric Vector Set

The target compound has 1 hydrogen bond donor (amide NH) and 4 hydrogen bond acceptors (amide C=O, pyridine N, thiophene S, and methylthio S), as computed by PubChem . This HBD/HBA ratio (1:4) is characteristic of amide-containing heterocycles and provides a defined pharmacophoric pattern. The 4-methylthio sulfur is a weak HBA compared with a methoxy oxygen, resulting in subtly different hydrogen-bonding geometry. The 4-methylsulfonyl analog would have 6 HBA (two additional sulfone oxygens), potentially engaging additional water-mediated interactions or creating an unfavorable desolvation penalty depending on the target binding site .

Hydrogen bonding Pharmacophore Molecular recognition

Patent Landscape Precedent: Pyridine (Thio)amide Scaffolds Show Position-Dependent Bioactivity in Fungicidal Applications

Bayer's 2023 patent application US 2023/0348392 A1 on pyridine (thio)amide compounds as fungicidal agents demonstrates that within this scaffold class, biological activity is critically dependent on the substitution pattern of the pyridine ring, the nature of the thio/amide linkage, and the aryl substituent identity . While this specific compound is not explicitly claimed in the patent, the structure falls within the Markush genus described. The patent teaches that compounds with thiophen-2-yl substitution at the pyridine 2-position (as in the target compound) represent a distinct sub-series from those with thiophen-3-yl or other heteroaryl attachments . This class-level evidence supports the expectation that the precise substitution pattern of CAS 2034433-83-3 will confer distinct biological properties compared with even closely related positional isomers.

Fungicidal activity Patent landscape Scaffold specificity

Molecular Complexity and Heavy Atom Count (25 Heavy Atoms) Position This Compound as an Intermediate-Complexity Screening Candidate

With 25 heavy atoms and a molecular complexity score of 413 , this compound occupies an intermediate position between fragment-like molecules (<20 heavy atoms) and more complex lead compounds (>30 heavy atoms). This complexity level is consistent with hit-to-lead exploration rather than fragment-based screening. The compound is more complex than simple benzamide derivatives (15-20 heavy atoms) but less complex than elaborated natural product-like structures. For procurement decisions, this positions CAS 2034433-83-3 as appropriate for medium-throughput screening campaigns where some molecular sophistication is desired but synthetic tractability remains manageable .

Molecular complexity Screening library Lead-likeness

Best Research and Industrial Application Scenarios for 3-(4-(Methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide (CAS 2034433-83-3)


Physicochemical Comparator in Thiophene-Pyridine SAR Campaigns

When building structure-activity relationship tables for thiophene-pyridine propanamide series, this compound serves as a reference point with defined computed properties (XLogP3 = 3.7, tPSA = 95.5 Ų, nRotB = 7) . Researchers can systematically vary the phenyl substituent (e.g., -SMe → -F, -Cl, -OMe, -SO₂Me) while keeping the 2-thiophen-2-yl pyridin-3-ylmethyl scaffold constant, enabling attribution of property and activity changes to specific substituent effects. The availability of a defined CAS number and PubChem entry facilitates reproducible procurement.

CNS Drug Discovery Screening Based on Favorable Computed Brain-Penetration Parameters

With a tPSA of 95.5 Ų (approaching the <90 Ų CNS-favorable threshold) and moderate lipophilicity (XLogP3 = 3.7), this compound falls within the physicochemical space associated with potential CNS penetration . It can be prioritized for screening against CNS-relevant targets (e.g., GPCRs, ion channels, kinases) where the thiophene-pyridine scaffold has precedent for receptor modulation. The 4-methylthio substituent provides a distinct electronic profile compared with halogenated analogs commonly used in CNS drug discovery.

Agrochemical Lead Identification Leveraging Pyridine (Thio)amide Scaffold Precedent

The Bayer patent family on pyridine (thio)amides as fungicidal compounds (US 2023/0348392 A1) establishes industrial precedent for this scaffold class in crop protection . The target compound's specific 2-thiophen-2-yl pyridin-3-ylmethyl substitution pattern represents a sub-series that may exhibit fungicidal or pesticidal activity. Procurement of CAS 2034433-83-3 enables agrochemical research groups to evaluate this specific positional isomer in phytopathogen screens, where even subtle structural changes can affect spectrum of activity and crop selectivity.

Chemical Probe Development for Sulfur-Containing Pharmacophore Exploration

The presence of two distinct sulfur atoms (methylthio and thiophene) in different electronic environments makes this compound valuable for studying sulfur-mediated protein-ligand interactions . The methylthio sulfur is a weak hydrogen bond acceptor and can engage in sulfur-π interactions, while the thiophene sulfur contributes to aromatic stacking. This dual-sulfur pharmacophore is relatively uncommon and may confer unique target recognition profiles compared with oxygen-containing or halogenated analogs, justifying its inclusion in focused screening libraries.

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